molecular formula C7H7F3N2 B2726726 6-Methyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1023813-33-3

6-Methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2726726
CAS No.: 1023813-33-3
M. Wt: 176.142
InChI Key: BOZLZNQUCBZRRX-UHFFFAOYSA-N
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Description

6-Methyl-5-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound characterized by the presence of a trifluoromethyl group and an amine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate amine sources under controlled conditions . Another approach is the reaction of 5-trifluoromethylpyridine with ammonia to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted pyridines with different functional groups.

Scientific Research Applications

6-Methyl-5-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Methyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both a trifluoromethyl group and a methyl group on the pyridine ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-methyl-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-4-5(7(8,9)10)2-3-6(11)12-4/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZLZNQUCBZRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023813-33-3
Record name 6-methyl-5-(trifluoromethyl)pyridin-2-amine
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